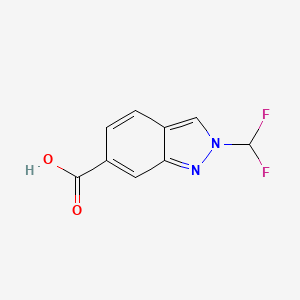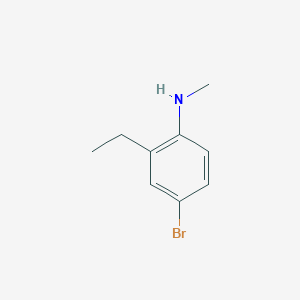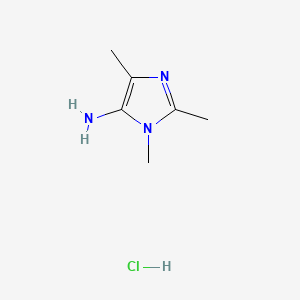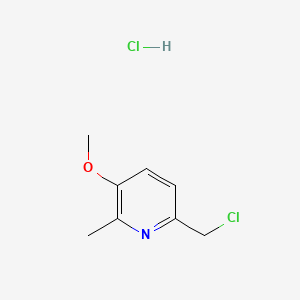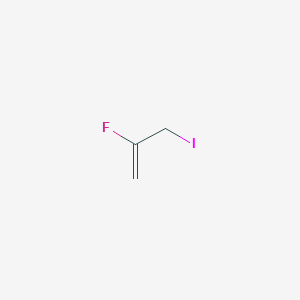
2-Fluoro-3-iodoprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodoprop-1-ene is an organofluorine compound with the molecular formula C3H4FI. It is a halogenated alkene, characterized by the presence of both fluorine and iodine atoms attached to a propene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodoprop-1-ene typically involves halogenation reactions. One common method is the addition of iodine and fluorine to propene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents like hydrogen halides and halogens are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alkenes, while addition reactions can produce dihalogenated alkanes .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodoprop-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-iodoprop-1-ene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can lead to various chemical transformations and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropropene: Similar in structure but lacks the iodine atom.
3-Iodoprop-1-ene: Similar in structure but lacks the fluorine atom.
2-Chloro-3-iodoprop-1-ene: Contains chlorine instead of fluorine .
Uniqueness
2-Fluoro-3-iodoprop-1-ene is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. This dual halogenation can lead to unique reaction pathways and applications not observed in similar compounds .
Eigenschaften
Molekularformel |
C3H4FI |
|---|---|
Molekulargewicht |
185.97 g/mol |
IUPAC-Name |
2-fluoro-3-iodoprop-1-ene |
InChI |
InChI=1S/C3H4FI/c1-3(4)2-5/h1-2H2 |
InChI-Schlüssel |
IEOCBGRKOZRONB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CI)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


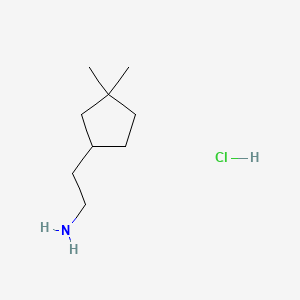
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
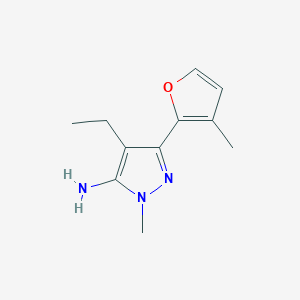
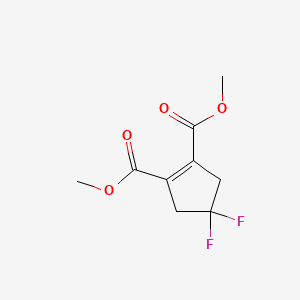
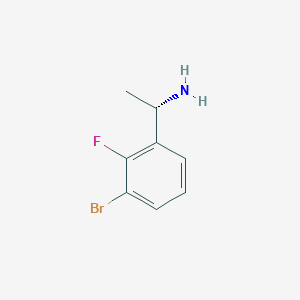
![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)
![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)

